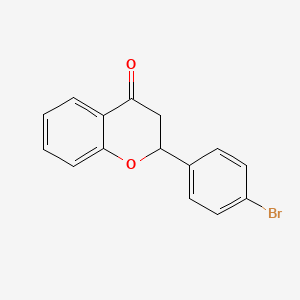

2-(4-Bromophenyl)chroman-4-one

Description

Significance of Chromanone and Related Heterocyclic Scaffolds in Advanced Organic Chemistry

The chroman-4-one, or chromanone, framework is a vital heterocyclic moiety in both natural products and synthetic organic chemistry. nih.govresearchgate.net Structurally, it consists of a benzene (B151609) ring fused to a dihydropyran ring. This core structure is a common feature in a wide array of biologically active compounds, including flavonoids, which are known for their diverse therapeutic potential. nih.govsmolecule.com The versatility of the chromanone scaffold makes it a "privileged structure" in drug discovery, meaning it can serve as a template for developing ligands for various biological targets. researchgate.netacs.org

The chromanone nucleus is a fundamental building block for synthesizing novel compounds with potential applications in medicinal chemistry. nih.govresearchgate.net Its utility is demonstrated by its presence in numerous natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The ability to introduce a variety of substituents at different positions on the chromanone ring allows chemists to fine-tune the molecule's properties, leading to the development of new therapeutic agents and research tools. acs.orggu.se

Structural Framework and Systematic Nomenclature of 2-(4-Bromophenyl)chroman-4-one

The systematic IUPAC name for the compound is This compound . This name precisely describes its molecular architecture. The core of the molecule is the "chroman-4-one" structure. A "phenyl" group is attached to the second carbon atom of the chroman ring system. This phenyl group is itself substituted with a bromine atom at its fourth carbon, hence "4-bromophenyl".

The structure of this compound is characterized by the fusion of a benzene ring and a dihydropyranone ring, with a 4-bromophenyl substituent at the 2-position of the heterocyclic ring. This specific arrangement of atoms and functional groups dictates its chemical reactivity and physical properties.

Below is a table summarizing the key identifiers for this compound and related structures.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H11BrO2 |

| Related Compound IUPAC Name | 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one nih.govsigmaaldrich.com |

| Related Compound CAS Number | 54210-23-0 nih.govsigmaaldrich.coma2bchem.com |

| Related Compound Molecular Formula | C15H9BrO3 nih.gov |

| Related Compound IUPAC Name | 7-(benzyloxy)-2-(4-bromophenyl)-3-hydroxy-5-methoxy-4H-chromen-4-one achemblock.com |

| Related Compound CAS Number | 1402931-94-5 achemblock.com |

| Related Compound Molecular Formula | C23H17BrO5 achemblock.com |

| Related Compound IUPAC Name | 2-(4-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one nih.gov |

| Related Compound CAS Number | 152969-70-5 nih.gov |

| Related Compound Molecular Formula | C15H9BrO4 nih.gov |

| Related Compound IUPAC Name | 2-(4-bromophenyl)-5,7-dihydroxy-6-methoxy-4H-chromen-4-one lookchem.com |

| Related Compound CAS Number | 1637569-02-8 lookchem.com |

| Related Compound Molecular Formula | C16H11BrO5 lookchem.com |

| Related Compound IUPAC Name | 2-(2-bromophenyl)chroman-4-one ontosight.ai |

| Related Compound IUPAC Name | 2-(4-BROMOPHENYL)-4H-BENZO[G]CHROMEN-4-ONE |

| Related Compound CAS Number | 652138-28-8 |

| Related Compound Molecular Formula | C19H11BrO2 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11BrO2 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

2-(4-bromophenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H11BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15H,9H2 |

InChI Key |

HFCRUUCITZMIKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl Chroman 4 One and Its Derivatives

Established Synthetic Strategies for Chromanones

The construction of the chroman-4-one skeleton is a fundamental objective in heterocyclic chemistry. Over the years, several reliable methods have been established, which can be broadly categorized into conventional multistep syntheses, efficient cascade reactions, and innovative radical cyclizations.

Conventional Multistep Approaches (e.g., condensation reactions)

The most traditional and widely employed route to chroman-4-ones (and their flavanone (B1672756) subclass) involves a two-step sequence starting from substituted 2'-hydroxyacetophenones. hebmu.edu.cninnovareacademics.in The first step is a base-catalyzed Claisen-Schmidt condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. hebmu.edu.cnacs.org This reaction forms a 2'-hydroxychalcone (B22705) intermediate. rsc.org The presence of the 2'-hydroxyl group in the chalcone (B49325) is crucial for the subsequent cyclization step. rsc.org

Cascade and Tandem Reaction Sequences

To improve efficiency and atom economy, significant research has focused on developing cascade or tandem reactions (also referred to as domino reactions) for chromanone synthesis. rsc.org These processes allow for the formation of multiple chemical bonds in a single synthetic operation, avoiding the isolation of intermediates and reducing waste.

One prominent strategy involves the palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones. rsc.org This method provides divergent access to both flavanones (chroman-4-ones) and flavones (chromones) from a common precursor, with the outcome controlled by the choice of oxidants and additives. rsc.org Organocatalysis has also emerged as a powerful tool. For instance, ethylenediamine (B42938) diacetate (EDDA) has been used to catalyze a one-pot, three-component Mannich-type reaction between a 2-hydroxyacetophenone, an aromatic aldehyde, and an amine to afford flavanone derivatives under mild conditions. researchgate.netthieme-connect.com Other tandem approaches include phosphine-mediated [3+2] cyclization/intramolecular Wittig reactions and domino reactions of chromones with activated carbonyl compounds, showcasing the versatility of cascade strategies in constructing complex heterocyclic systems. hebmu.edu.cn

Radical-Mediated Cyclization Pathways

Radical chemistry offers an alternative and powerful approach to the synthesis of chroman-4-ones. In recent years, cascade radical annulation has been developed as an efficient strategy for building functionalized heterocyclic frameworks. These methods often proceed under mild conditions and exhibit high functional group tolerance.

A common strategy involves the radical-initiated cascade cyclization of 2-(allyloxy)arylaldehydes. rsc.org Various radicals can be generated from readily available precursors to initiate the cascade, which typically involves addition to the aldehyde, cyclization onto the allyl group, and termination, ultimately forming the substituted chroman-4-one ring. Visible-light photoredox catalysis has also been successfully applied to promote tandem radical addition/cyclization of alkenyl aldehydes, providing an effective and green synthetic route to 3-substituted chroman-4-ones. researchgate.net These radical pathways enable the introduction of diverse substituents onto the chromanone core that may be difficult to install using conventional ionic methods.

Targeted Synthetic Routes to 2-(4-Bromophenyl)chroman-4-one

The specific synthesis of this compound can be achieved through both conventional and modern synthetic methods.

A direct and efficient one-pot synthesis has been reported utilizing an organocatalyzed Mannich-type reaction. researchgate.netthieme-connect.com In this approach, 2-hydroxyacetophenone, 4-bromobenzaldehyde (B125591), and aniline (B41778) are reacted in the presence of a catalytic amount of ethylenediamine diacetate (EDDA). researchgate.net The reaction proceeds smoothly at 40 °C in methanol (B129727) to afford this compound in good yield. researchgate.net

Alternatively, the target compound can be prepared via the classical two-step chalcone route. This involves the initial Claisen-Schmidt condensation of 2'-hydroxyacetophenone with 4-bromobenzaldehyde. japsonline.comresearchgate.net This reaction, typically carried out in ethanol (B145695) with a base catalyst like sodium hydroxide, produces the intermediate (E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as 2'-hydroxy-4-bromochalcone. Subsequent intramolecular cyclization of this chalcone intermediate, promoted by an acid catalyst such as methane (B114726) sulfonic acid or trifluoroacetic acid, yields the final this compound product. hebmu.edu.cnresearchgate.net

| Method | Starting Materials | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| One-Pot Mannich-Type Reaction | 2-Hydroxyacetophenone, 4-Bromobenzaldehyde, Aniline | Ethylenediamine diacetate (EDDA), Methanol | 74% | researchgate.net |

| Two-Step Chalcone Cyclization | 1) 2'-Hydroxyacetophenone, 4-Bromobenzaldehyde 2) 2'-Hydroxy-4-bromochalcone | 1) NaOH, Ethanol 2) Acid (e.g., H+, CH₃SO₃H) | N/A | hebmu.edu.cnresearchgate.netjapsonline.com |

Synthesis of Analogous Brominated Chromanones and Chromones

The synthesis of other chromanones and chromones bearing bromine substituents can be accomplished by several strategic approaches, primarily involving either the late-stage introduction of bromine onto a pre-formed heterocyclic core or the use of brominated starting materials from the outset.

Strategies for Introducing Bromine Substituents (e.g., direct bromination, coupling reactions)

Direct bromination is a common method for functionalizing the chromanone scaffold. For example, the 3-position of a chroman-4-one can be brominated using reagents like pyridinium (B92312) tribromide (Py·Br₃). nepjol.info This introduces a versatile handle for further synthetic transformations.

More frequently, brominated analogues are synthesized by incorporating bromine-containing building blocks in condensation or coupling reactions. This is the strategy used in the synthesis of this compound, which employs 4-bromobenzaldehyde. researchgate.net This approach can be extended to synthesize a variety of related structures. For example, the Algar–Flynn–Oyamada reaction of 2'-hydroxy-4-bromochalcone (derived from 4-bromobenzaldehyde) with hydrogen peroxide in a basic medium leads to the formation of the corresponding flavonol, 2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one. mdpi.com Similarly, aldol (B89426) condensation of a 2-methylchromone (B1594121) with 4-bromobenzaldehyde can produce (E)-2-(4-bromostyryl)-4H-chromen-4-one. japsonline.com If bromine substitution is desired on the benzo portion of the heterocycle (e.g., at the 6-position), a brominated 2'-hydroxyacetophenone, such as 5-bromo-2-hydroxyacetophenone, is used as the starting material in the initial condensation step. mdpi.com

| Target Compound | Synthetic Strategy | Key Brominated Reagent | Reference |

|---|---|---|---|

| 3-Bromo-chroman-4-one | Direct Bromination | Pyridinium tribromide (Py·Br₃) | nepjol.info |

| 2-(4-Bromophenyl)-3-hydroxy-4H-chromen-4-one | Algar–Flynn–Oyamada Reaction | 4-Bromobenzaldehyde | mdpi.com |

| (E)-2-(4-Bromostyryl)-4H-chromen-4-one | Aldol Condensation | 4-Bromobenzaldehyde | japsonline.com |

| 6-Bromo-2-aryl-3-hydroxy-4H-chromen-4-one | Chalcone Cyclization (AFO) | 5-Bromo-2-hydroxyacetophenone | mdpi.com |

Preparation of 4-Bromophenyl-Substituted Chromen-4-one Analogs

The synthesis of chromen-4-one analogs substituted with a 4-bromophenyl group can be achieved through various chemical strategies. One common approach involves the Baker-Venkataraman rearrangement, where 2-phenoxycarbonylacetophenones are transformed into 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones in the presence of a base. These intermediates then undergo cyclization to form the desired 2-arylchromen-4-ones. researchgate.net

A three-component domino reaction represents another efficient method. This approach can involve the reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, 3-formylchromone, and anilines under catalyst-free conditions. This process facilitates the formation of one C-C and one C-N bond, proceeding through a sequence of reactions including a Michael-type addition–elimination, a nucleophilic attack, and a final deoxygenation step to yield novel (E)-3-(2-arylcarbonyl-3-(arylamino)allyl)-4H-chromen-4-ones in good to excellent yields. nih.gov For instance, the reaction involving 4-bromoaniline (B143363) under these conditions yields the corresponding product in high purity. nih.gov

Furthermore, multicomponent reactions (MCRs) provide a powerful tool for constructing structurally diverse chromene derivatives. nih.gov A one-pot synthesis strategy can be employed using 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. This method is notable for its broad substrate scope and proceeds through a sequential MCR and intramolecular Michael cyclization. nih.gov

The table below outlines the synthesis of a specific 4-bromophenyl-substituted chromen-4-one derivative, highlighting the reactants and resulting product.

Table 1: Synthesis of a 4-Bromophenyl-Substituted Chromen-4-one Analog

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

|---|---|---|---|---|

| 3-Formylchromone | (E)-3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one | 4-Bromoaniline | (E)-3-[2-(4-Bromobenzoyl)-3-((4-bromophenyl)amino)allyl]-4H-chromen-4-one | 85 |

Data sourced from a study on catalyst-free multicomponent domino reactions. nih.gov

Principles and Applications of Green Chemistry in Chromanone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chromanones and their derivatives to minimize environmental impact and enhance efficiency. mdpi.com These principles focus on aspects such as waste prevention, the use of safer solvents and reagents, and energy efficiency. mdpi.com

Key Green Chemistry Principles in Chromanone Synthesis:

Catalyst-Free Reactions: The development of catalyst-free synthetic routes is a significant advancement in green chemistry. nih.govrsc.org These reactions often proceed under thermal conditions in solvents like dimethylformamide (DMF), reducing the need for potentially toxic and expensive catalysts. nih.gov For example, a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to benzo[c]chromen-6-ones has been developed in aqueous media under microwave irradiation. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a popular and efficient heating method in organic synthesis. nih.gov It offers several advantages over conventional heating, including significantly shorter reaction times, higher yields, and often solventless conditions. researchgate.netnih.gov This technique reduces energy consumption and is considered an ideal process for optimization, aligning with green chemistry principles. nih.gov For example, the synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones using microwave irradiation resulted in a drastic reduction in reaction time (from 10-14 hours to 9-12 minutes) and an increase in yield (from 61-68% to 79-83%) compared to conventional methods. scielo.org.mx

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a core tenet of green chemistry. Natural Deep Eutectic Solvents (NADES) are a promising class of green solvents. nih.govrsc.org Composed of naturally occurring compounds like sugars, amino acids, and organic acids, NADES are biodegradable, biocompatible, and have low toxicity. nih.govrsc.orgmdpi.com Their ability to dissolve a wide range of compounds and their potential to act as both solvent and catalyst make them highly attractive for organic synthesis. rsc.orgmdpi.com The synthesis of NADES itself is often a wasteless process, involving simple mixing or heating of the components. mdpi.com

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach reduces the number of synthetic steps, minimizes waste generation, and simplifies purification processes, making it a highly efficient and green synthetic strategy. nih.govresearchgate.net

The following table summarizes the application of various green chemistry principles in the synthesis of chromanone and its analogs, comparing conventional methods with greener alternatives.

Table 2: Application of Green Chemistry Principles in Chromanone Synthesis

| Green Principle | Conventional Method | Greener Alternative | Advantages of Greener Alternative |

|---|---|---|---|

| Energy Efficiency | Conventional heating (refluxing for hours) | Microwave-assisted synthesis | Drastically reduced reaction times (minutes vs. hours), often higher yields. nih.govscielo.org.mx |

| Catalysis | Use of acid or base catalysts | Catalyst-free synthesis | Avoids use of potentially hazardous catalysts, simplifies purification. nih.govrsc.org |

| Solvents | Use of volatile organic solvents (VOCs) | Use of aqueous media or Natural Deep Eutectic Solvents (NADES) | Reduced toxicity, improved safety, biodegradability, potential for recyclability. rsc.orgrsc.org |

| Atom Economy | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) | Increased efficiency, reduced waste, simplified procedures. nih.gov |

Chemical Reactivity and Advanced Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Bromophenyl and Chromanone Rings

The electron-rich nature of the aromatic rings in 2-(4-bromophenyl)chroman-4-one allows for electrophilic substitution reactions. evitachem.com The presence of the bromine atom on the phenyl ring and the ether linkage in the chromanone ring influences the regioselectivity of these reactions. vulcanchem.com For instance, the chromanone ring can undergo reactions like nitration or halogenation, typically directed by the activating effect of the ether oxygen.

Conversely, nucleophilic aromatic substitution (SNAr) on the 4-bromophenyl ring is also a key transformation. wikipedia.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pubmasterorganicchemistry.com While the bromo-substituted ring in the parent compound is not highly activated for SNAr, this pathway becomes more accessible in derivatives bearing additional electron-withdrawing substituents. libretexts.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the leaving group (bromide), followed by the elimination of the bromide ion to restore aromaticity. pressbooks.pub

Transformations at the Carbonyl Moiety (e.g., reduction, condensation)

The carbonyl group at the C4 position of the chromanone ring is a primary site for a variety of chemical transformations.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk The resulting alcohol provides a new functional group for further derivatization.

Condensation Reactions: The carbonyl group can participate in condensation reactions with various nucleophiles. For example, condensation with hydrazines can lead to the formation of pyrazole-fused chromanones. nih.gov Similarly, reaction with active methylene (B1212753) compounds in the presence of a base can afford various fused heterocyclic systems. For example, condensation with 3-acetylcoumarin (B160212) in the presence of piperidine (B6355638) can yield more complex coumarin (B35378) derivatives. nih.govscirp.org

Modifications of the Chroman-4-one Ring System

The chroman-4-one core itself can be extensively modified to create more complex molecular architectures.

Annulation and Ring Expansion Reactions

Annulation reactions involve the construction of a new ring fused to the existing chromanone framework. A notable example is the Friedländer hetero-annulation reaction, where this compound can react with anthranilic acid in the presence of a catalyst like nano-zinc oxide to produce quinolin-7-one derivatives in high yields. ijcce.ac.ir This reaction demonstrates the utility of the chromanone as a building block for poly-substituted quinolines. ijcce.ac.ir Cascade annulation strategies have also been employed to construct hydroxybenzo[c]chromen-6-ones. nih.gov Furthermore, radical-induced cascade annulation/hydrocarbonylation represents another method for constructing 2-aryl-4H-chromen-4-ones. mdpi.com

Formation of Fused Heterocyclic Architectures

The chroman-4-one skeleton is a versatile precursor for the synthesis of various fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of chromeno[4,3-b]pyridines. nih.govacs.org Multicomponent reactions involving 4-hydroxycoumarin (B602359) (a related structure), an aldehyde like 4-bromobenzaldehyde (B125591), and an isocyanide can lead to the formation of furo[3,2-c]benzopyran-4-ones. mdpi.comencyclopedia.pub The reaction of 3-formyl-4-chlorocoumarin with nitrogen-containing nucleophiles can also lead to substituted chromen-[4,3-c]pyrazol-4-ones. nih.gov

Introduction of Spiro Systems

The chroman-4-one framework can be elaborated to include spirocyclic systems. These are bicyclic compounds where the two rings are connected by a single common atom. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives has been reported, highlighting the potential to create complex, three-dimensional structures from the chroman-4-one core. nih.gov These spiro compounds are of interest due to their presence in various biologically active molecules. nih.gov

Functionalization Reactions of the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring at the C2 position serves as a versatile handle for a wide range of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is a powerful method for introducing a variety of aryl or vinyl substituents at the 4-position of the phenyl ring. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-alkynyl derivatives. beilstein-journals.org

Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. This is a key method for synthesizing aniline (B41778) derivatives. whiterose.ac.uk

Heck Coupling: While less commonly reported for this specific substrate, the Heck reaction could potentially be used to couple the aryl bromide with an alkene to form a new carbon-carbon double bond.

These cross-coupling reactions significantly expand the structural diversity of compounds that can be synthesized from this compound, allowing for the fine-tuning of its properties for various applications. vulcanchem.comacs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise structure of 2-(4-Bromophenyl)chroman-4-one can be elucidated.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

High-resolution ¹H NMR spectroscopy reveals the chemical environment of each proton within the this compound molecule. The spectrum typically displays signals corresponding to the aromatic protons on both the chromanone core and the 4-bromophenyl substituent, as well as the aliphatic protons of the chroman ring.

The protons on the 4-bromophenyl group usually appear as two doublets, a characteristic AA'BB' system, due to the symmetrical substitution. The protons on the chromanone's benzene (B151609) ring exhibit more complex splitting patterns, influenced by their relative positions and coupling to neighboring protons. The aliphatic protons at the C2 and C3 positions of the chroman ring show characteristic shifts and couplings. The proton at C2, being adjacent to both an oxygen atom and the bromophenyl ring, typically resonates as a doublet of doublets. The two protons at C3, being diastereotopic, often appear as two separate signals, each a doublet of doublets, due to geminal and vicinal coupling.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound and Related Structures

| Proton Assignment | Reported Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|

| H-2' | 5.8 | dd | CDCl₃ |

| H-3' | 2.58-2.66 | m | CDCl₃ |

| H-4' | 3.04 | m | CDCl₃ |

| H-5 | 7.95 | dd | CDCl₃ |

| H-6 | 7.01-7.12 | m | CDCl₃ |

| H-7 | 7.50 | ddd | CDCl₃ |

| H-8 | 7.01-7.12 | m | CDCl₃ |

| Aromatic H (4-bromophenyl) | 7.18-7.44 | m | CDCl₃ |

Note: This table compiles representative data from multiple sources and may not reflect a single definitive spectrum. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon (C-4) is characteristically found in the downfield region of the spectrum, typically above 190 ppm. The aromatic carbons of both the chromanone and the 4-bromophenyl rings resonate in the range of approximately 110-160 ppm. The carbon bearing the bromine atom (C-4' of the bromophenyl group) shows a chemical shift influenced by the halogen. The aliphatic carbons of the chroman ring, C-2 and C-3, appear in the upfield region of the spectrum. The C-2 carbon, attached to the oxygen and the aromatic ring, is typically found around 80 ppm, while the C-3 methylene (B1212753) carbon is observed at a higher field.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Reported Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C-2 | ~79 | CDCl₃ |

| C-3 | ~44 | CDCl₃ |

| C-4 | ~192 | CDCl₃ |

| C-4a | ~121 | CDCl₃ |

| C-5 | ~127 | CDCl₃ |

| C-6 | ~121 | CDCl₃ |

| C-7 | ~136 | CDCl₃ |

| C-8 | ~118 | CDCl₃ |

| C-8a | ~161 | CDCl₃ |

| C-1' | ~138 | CDCl₃ |

| C-2', C-6' | ~128 | CDCl₃ |

| C-3', C-5' | ~129 | CDCl₃ |

| C-4' | ~123 | CDCl₃ |

Note: The presented data is a compilation from various studies and actual values may differ based on experimental specifics.

Two-Dimensional (2D) NMR Correlation Spectroscopy

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, various 2D NMR experiments are employed. These include COSY, HSQC, HMBC, and NOESY.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton-proton spin systems within the chroman ring and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments, for instance, by showing correlations between the C2 proton and carbons of the 4-bromophenyl ring, and between the C3 protons and the C4 carbonyl carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It provides valuable information about the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. For instance, the calculated mass for the protonated molecule [C₁₅H₁₂BrO₂]⁺ is approximately 303.0015 and 305.0000, corresponding to the two bromine isotopes. sci-hub.sethieme-connect.com

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A strong absorption band is typically observed in the region of 1680-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone in the chromanone ring. The spectrum also shows absorption bands corresponding to the C-O-C (ether) stretching vibrations of the chroman ring. Aromatic C-H and C=C stretching vibrations are observed in their respective characteristic regions. The presence of the C-Br bond gives rise to a stretching vibration in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1680-1690 |

| C-O-C | Stretch | 1230-1250 (asymmetric), 1020-1080 (symmetric) |

| Aromatic C=C | Stretch | 1600-1450 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C-Br | Stretch | 600-500 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Three-Dimensional Structure Determination

As of the latest literature surveys, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible databases. While crystallographic data for numerous related flavanone (B1672756) and chromanone derivatives exist, providing insight into the expected conformations, direct data for the title compound is not available. researchgate.netnih.gov For instance, studies on similar 2-arylchroman-4-ones have confirmed the chair-like conformation of the chroman ring and the equatorial or axial positioning of the 2-aryl substituent. researchgate.netnih.gov However, without a specific analysis of this compound, definitive crystallographic parameters cannot be provided.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and provides information about the conjugated systems within the molecule. nih.gov

For flavonoids, including the flavanone subclass to which this compound belongs, the UV-Vis spectrum is typically characterized by two main absorption bands. mdpi.commedwinpublishers.com

Band I is associated with the electronic transitions in the cinnamoyl system, which involves the B-ring and the heterocyclic C-ring. For flavanones, this band is typically of low intensity and appears as a shoulder in the 300–330 nm range. mdpi.com

Band II arises from the benzoyl system (the A-ring) and is the more intense absorption. It is generally observed in the 277–295 nm region. mdpi.com

In the case of this compound, the spectrum is expected to align with these characteristics. The presence of the bromine atom on the phenyl B-ring may cause a slight bathochromic (red) shift of Band I compared to the unsubstituted 2-phenylchroman-4-one. The precise absorption maxima (λmax) are dependent on the solvent used for the analysis.

While a dedicated, high-resolution spectrum for this compound is not detailed in the reviewed literature, the expected absorption bands based on the flavanone structure are summarized below.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Band | Associated System | Expected Wavelength Range (nm) | Intensity |

|---|---|---|---|

| Band I | Cinnamoyl (B-ring) | ~ 300 - 330 | Low (Shoulder) |

| Band II | Benzoyl (A-ring) | ~ 277 - 295 | High |

This profile helps to confirm the identity and purity of the compound during synthesis and analysis.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-Bromophenyl)chroman-4-one at the molecular level. rsc.orgmdpi.comresearchgate.net These theoretical investigations offer a detailed picture of the molecule's geometry, electronic landscape, and potential for specific applications. dntb.gov.uadntb.gov.ua

The three-dimensional structure of this compound is crucial to its function. Computational methods are used to find the most stable arrangement of atoms, known as the optimized molecular geometry. For flavonoid analogues, conformational analysis has shown that low-energy conformers often adopt an extended conformation. nih.gov In related chromanone structures, the planarity of the chromenone core is a key feature, influencing interactions like π-π stacking.

Theoretical calculations for similar flavonoid structures, such as 2-(4-fluorophenyl)-4H-chromen-4-one, have been performed using DFT at the B3LYP/6-31G(d,p) level to optimize molecular geometry. researchgate.net This level of theory is commonly employed for such analyses. materialsciencejournal.org The process involves adjusting bond lengths, bond angles, and torsion angles to find the minimum energy conformation. For instance, in a related coumarin (B35378) derivative, a significant difference was observed between the calculated and experimentally determined torsion angles, highlighting the nuances captured by these computational methods. sapub.org

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C3-C4 | 1.51 Å |

| Bond Length | C4=O5 | 1.23 Å |

| Bond Angle | O1-C2-C3 | 108.5° |

| Bond Angle | C2-C3-C4 | 110.2° |

Note: The data in the table above is representative for a flavanone core and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. dntb.gov.uaiucr.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com

For many flavonoid derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.nettandfonline.comd-nb.info These calculations often show that the HOMO is localized on one part of the molecule, while the LUMO is on another, indicating the path of intramolecular charge transfer upon excitation. tandfonline.com For example, in a similar bromo-substituted chromenone, the HOMO was found to be localized on the bromophenyl ring, while the LUMO was on the chromenone backbone. This charge transfer is a key aspect of the electronic behavior of these compounds. d-nb.info

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Note: The data in the table above is representative and intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netreed.edu The MEP map displays different potential values on the electron density surface using a color spectrum. uni-muenchen.dereed.edu Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.de

In flavonoid-like structures, the MEP map often reveals that the negative potential is concentrated around the carbonyl oxygen atom, making it a likely site for interaction with positive charges or hydrogen bond donors. dntb.gov.uaresearchgate.net Conversely, the hydrogen atoms of the aromatic rings often show a positive potential. researchgate.net This information is invaluable for predicting intermolecular interactions, including how the molecule might bind to a biological target. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.defaccts.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.de These interactions, often referred to as hyperconjugation, indicate charge delocalization and contribute to the molecule's stability.

In chromenone derivatives, NBO analysis has been used to confirm hyperconjugation between the carbonyl group and the adjacent π-system. The analysis provides information on the hybridization of atomic orbitals and the polarization of bonds. researchgate.netuni-muenchen.de For example, a typical C=O bond in such a system would show significant polarization towards the oxygen atom, reflecting its higher electronegativity. uni-muenchen.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | π(C-Caromatic) | 25.5 |

| π(C-Caromatic) | π(C=O) | 18.2 |

Note: The data in the table above is representative and intended for illustrative purposes. Actual values for this compound would require specific calculations. LP denotes a lone pair.

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching. mdpi.comacs.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is quantified by parameters like the first hyperpolarizability (β). mdpi.comacs.org Molecules with a strong "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, often exhibit high β values. acs.org

Computational studies, typically using DFT, can predict the NLO properties of molecules like this compound. dntb.gov.uanih.gov The analysis involves calculating the dipole moment, polarizability, and hyperpolarizability. The presence of the electron-withdrawing bromine atom and the chromanone core could potentially give rise to NLO properties. The HOMO-LUMO gap is also relevant, as a smaller gap often correlates with larger hyperpolarizability. dntb.gov.ua

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed mechanism and identify the rate-determining step.

For the synthesis of flavanones and related compounds, computational studies can elucidate the mechanism of cyclization reactions. For example, in the synthesis of aza-flavanone, DFT calculations were used to explore the intramolecular Michael addition reaction. acs.org The study investigated the role of a catalyst and the effect of different solvents on the reaction pathway by modeling the transition states and intermediates. acs.org This type of analysis provides a molecular-level understanding of how the reaction proceeds, which is crucial for optimizing reaction conditions and improving yields. acs.org

Molecular Modeling and Simulation

Computational techniques, including molecular modeling and simulation, have become indispensable tools in medicinal chemistry for the investigation of drug-receptor interactions, the elucidation of molecular mechanisms of action, and the prediction of pharmacokinetic profiles. For the compound this compound, these in silico methods provide profound insights into its potential as a biologically active agent.

Molecular Docking for Investigating Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This technique is crucial for understanding the specific interactions that govern the biological activity of a compound. In studies of chroman-4-one derivatives, molecular docking has been instrumental in identifying key amino acid residues involved in binding and in rationalizing structure-activity relationships.

For analogues of this compound, docking studies have revealed that the chroman-4-one scaffold serves as a privileged structure for interacting with various protein targets. For instance, in the context of inhibiting murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor, derivatives of 2-phenylchroman-4-one have been evaluated. researchgate.net These studies predict the binding mode and affinity, highlighting crucial interactions such as hydrogen bonds and hydrophobic contacts that contribute to the inhibitory activity. researchgate.net

Similarly, docking studies on other chroman-4-one derivatives, such as those targeting cyclooxygenase-2 (COX-2), have demonstrated the importance of specific substitutions on the chroman ring for enhancing binding affinity. researchgate.net The interactions typically involve hydrogen bonding with backbone or side-chain residues and hydrophobic interactions within the active site pocket. For this compound, the 4-bromophenyl group is expected to play a significant role in establishing hydrophobic and halogen bonding interactions, which can enhance binding to the target protein. The oxygen atom of the chroman-4-one core and the carbonyl group are potential hydrogen bond acceptors, further stabilizing the ligand-protein complex. researchgate.net

Table 1: Predicted Interactions of Chroman-4-one Derivatives from Molecular Docking Studies

| Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| 2-Phenylchroman-4-ones | MDM2 | Not specified | Hydrogen bonds, Hydrophobic contacts |

| 3-(O-R) substituted 2-(4-hydroxybenzyl)chroman-4-ones | COX-2 | Not specified | Hydrogen bonds, Hydrophobic contacts |

| Spiroquinoxalinopyrrolidine-chromanone hybrids | Acetylcholinesterase (AChE) | Not specified | Not specified |

| gem-Dimethylchroman-4-ols | Butyrylcholinesterase (BuChE) | Not specified | Not specified |

This table is generated based on data from analogous compounds to illustrate the types of interactions that can be predicted for this compound.

Molecular Dynamics (MD) Simulations for System Trajectory Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its stability and conformational changes over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a more realistic representation of the biological system compared to the static picture provided by molecular docking. nih.gov

For chromone (B188151) and chromanone derivatives, MD simulations have been employed to validate docking poses and to assess the stability of the ligand within the binding site. espublisher.comrsc.org A typical MD simulation protocol involves placing the docked complex in a solvent box with appropriate ions and temperature, followed by a simulation run for a specific duration, often in the nanosecond to microsecond range. researchgate.net

The analysis of the MD trajectory includes the calculation of various parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD plot indicates that the protein has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and reveals the flexibility of different regions of the protein. Significant fluctuations in the binding site residues can indicate induced-fit effects upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing insights into the key interactions that stabilize the complex.

In studies of related compounds like 2-styrylchromone derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the conformational dynamics of the system. espublisher.com Such analyses are critical for confirming that the interactions predicted by molecular docking are maintained in a dynamic environment, thus strengthening the hypothesis of the compound's mechanism of action.

Computational Evaluation of Pharmacophore Attributes and ADMET Predictions

Pharmacophore modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential computational tools in the early stages of drug discovery. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov

For flavonoid and chromone-based compounds, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov These models can be generated based on a set of known active compounds or from the ligand-binding site of a target protein. nih.govmedsci.org Once validated, a pharmacophore model can be used to screen large compound libraries to identify new potential hits with similar biological activity. medsci.org

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions help in identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. Several key parameters are evaluated:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding are estimated to understand how the compound will be distributed in the body.

Metabolism: Predictions on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound are made.

Excretion: The route and rate of elimination are estimated.

Toxicity: Potential for carcinogenicity, mutagenicity, and other toxic effects are computationally assessed.

For derivatives of this compound, ADMET prediction studies on similar scaffolds have indicated that these compounds generally exhibit drug-like properties. nih.gov For example, studies on triazolyl-pyridine hybrids have shown that many of these compounds are predicted to have good intestinal absorption and are non-toxic. nih.gov

Table 2: Predicted ADMET Properties for Chromanone-based Compounds

| Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Penetration | Variable | Potential for CNS or non-CNS activity depending on the derivative |

| Cytochrome P450 (CYP) Inhibition | Variable | Potential for drug-drug interactions |

| Toxicity | Generally Low | Favorable safety profile |

This table is a generalized representation based on computational predictions for analogous compounds.

Applications in Contemporary Organic Synthesis and Chemical Sciences

Strategic Building Blocks for Complex Organic Molecules

The chroman-4-one core is a significant heterocyclic moiety found in numerous natural products and synthetic compounds. 2-(4-Bromophenyl)chroman-4-one, a member of the flavanone (B1672756) class, serves as a key intermediate in the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring is particularly advantageous, providing a site for further functionalization.

Researchers have utilized 2-aryl chroman-4-ones as foundational structures for creating diverse molecular libraries. For instance, the general chroman-4-one scaffold is considered a valuable starting material for synthesizing a wide array of natural products and is a cornerstone in drug design and organic synthesis. Its structural features allow for the construction of novel heterocyclic systems with potential biological activities. The synthesis of various flavanones, including the bromo-substituted variant, is often a crucial step in accessing more complex derivatives. For example, this compound has been synthesized and characterized as part of broader efforts to create libraries of flavanone derivatives for further study.

The reactivity of the chroman-4-one system allows for modifications at several positions. The carbonyl group can be reduced, and the aromatic rings can undergo electrophilic substitution. The bromine atom on the phenyl ring of this compound is a key feature, enabling a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to the generation of complex molecular architectures that would be difficult to assemble otherwise. This strategic placement of a halogen atom makes the parent compound a highly valuable and versatile building block for creating novel compounds with potentially enhanced biological or material properties.

Development of Advanced Chemical Probes and Chemosensors

While direct applications of this compound as a chemosensor are not extensively documented, the broader class of chromone (B188151) and flavone (B191248) derivatives, to which it is structurally related, has been widely explored for the development of chemical probes and sensors. These sensors are designed to detect specific ions or molecules through changes in their optical properties, such as color or fluorescence.

The general principle involves a receptor unit that selectively binds to an analyte, connected to a signaling unit (a fluorophore or chromophore) that reports the binding event. The chromone scaffold is an excellent signaling unit due to its inherent fluorescence and rigid structure.

For example, derivatives of 3-hydroxyflavone (B191502) have been engineered to act as reversible colorimetric and fluorescent "turn-off" chemosensors for copper ions (Cu²⁺). In these systems, the binding of the metal ion to the sensor molecule leads to a distinct color change and quenching of fluorescence, allowing for sensitive detection. Similarly, other chromone-based structures have been designed to selectively detect cyanide ions (CN⁻) through nucleophilic addition, resulting in a ratiometric fluorescence response. Coumarin-based probes, which share structural similarities with the chroman-one core, have also been developed for sensing tin ions (Sn²⁺).

The development of these sensors often relies on modifying the core chromone structure with specific functional groups to tune the selectivity and sensitivity for the target analyte. The 2-(4-Bromophenyl) group in this compound could serve as a precursor for such modifications. The bromine atom can be replaced via cross-coupling reactions to introduce specific chelating groups designed to bind target ions, thereby integrating the chroman-4-one scaffold as the signaling component into a new chemosensor.

Contributions to Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound and its derivatives makes them suitable components for constructing such ordered assemblies.

The planar aromatic rings of the chroman-4-one system facilitate π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, participating in the formation of larger supramolecular structures.

Studies on the crystal structures of related compounds reveal extensive networks of intermolecular interactions. For example, the crystal packing of a related 2-(4-bromophenyl) derivative containing a thiazole (B1198619) scaffold is stabilized by a combination of hydrogen bonds and C-H···S interactions, leading to the formation of two-dimensional networks. Similarly, derivatives of 2-(4-(dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one exhibit molecular packing dominated by π-π stacking and hydrogen bonding networks, which create extended supramolecular assemblies influencing the material's physical and chemical stability.

The presence of the bromine atom in this compound can also lead to halogen bonding, a specific type of non-covalent interaction that can be used to direct the assembly of molecules into well-defined architectures. These principles are fundamental in materials science for designing crystalline materials with specific properties. While specific research on the supramolecular assemblies of this compound is limited, the structural motifs it contains are well-known to contribute to the formation of complex and functional supramolecular systems.

Design Principles for Peptidomimetics and Molecular Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The design of effective peptidomimetics often involves using rigid molecular scaffolds to correctly orient the key functional groups that interact with a biological target.

The chroman-4-one framework is considered a "privileged scaffold" because it can serve as a template for developing ligands for a variety of biological receptors. This scaffold's rigid structure helps to pre-organize appended functional groups into a defined three-dimensional arrangement, reducing the entropic penalty upon binding to a target protein. 2-Phenyl chroman-4-one derivatives, like flavanones, are recognized for their potential as scaffolds in medicinal chemistry.

In the design of peptidomimetics, the chroman-4-one core can replace a turn or a secondary structure element of a peptide, while the substituents on the scaffold mimic the side chains of the amino acids. The 2-phenyl group of this compound can be considered a mimic of a large hydrophobic amino acid side chain, such as that of phenylalanine or tyrosine. The bromine atom offers a site for further modification, allowing for the attachment of other functional groups to mimic different amino acid residues or to improve binding affinity and selectivity for a specific protein target. By using such scaffolds, chemists can create smaller, more stable molecules that reproduce the biological activity of a much larger peptide.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-Bromophenyl)chroman-4-one, and how can reaction conditions be optimized?

The synthesis typically involves Claisen-Schmidt condensation followed by cyclization. A validated method (adapted from fluorinated chromone synthesis) uses:

- Reagents : 4-bromobenzaldehyde and 2-hydroxyacetophenone derivatives in ethanol with a base catalyst (e.g., KOH) .

- Conditions : Stirring at 5–10°C for 24 hours to form the chalcone intermediate, followed by acid-mediated cyclization.

- Purification : Recrystallization from ethanol or DMF yields pure crystals (75–85% efficiency) .

Optimization Tips : Vary solvent polarity (e.g., DMF vs. ethanol) to control crystal quality. Monitor reaction progress via TLC with UV visualization.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–8.1 ppm) and the chromanone carbonyl (δ ~190 ppm) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELXL for refinement, ensuring R-factor < 0.05 .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~315.16 g/mol for CHBrO) .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

- Target Selection : Prioritize enzymes/receptors with structural homology to chromanone-binding proteins (e.g., kinases, cytochrome P450) .

- Assay Design :

- Data Validation : Compare with positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays to minimize false positives .

Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., IC variability in kinase inhibition) to identify trends .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) and cell lines.

- Structural Insights : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., bromine position) with activity disparities .

Advanced: What strategies are effective for resolving enantiomer separation in this compound derivatives?

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol gradients .

- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., L-proline derivatives) to isolate enantiomers .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis .

Advanced: How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- QSAR Studies : Train models on datasets of chromanone derivatives to predict logP, polar surface area, and toxicity .

- Docking Simulations : Identify binding poses in target proteins (e.g., COX-2 or EGFR) using PDB structures (e.g., 1PGE) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize analogs .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

- Crystal Packing Issues : Bromine’s bulkiness may disrupt lattice formation. Solutions:

- Twinned Crystals : Optimize cooling rates (0.5°C/min) and use SHELXD for data integration .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or debrominated products .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What analytical methods resolve spectral overlaps in NMR characterization of this compound derivatives?

- 2D NMR : Utilize HSQC and HMBC to assign coupled protons and quaternary carbons .

- Decoupling Experiments : Suppress Br isotope splitting in NMR using WURST pulses .

- Dynamic NMR : Analyze variable-temperature spectra to probe conformational exchange (e.g., ring-flipping) .

Advanced: How can structural-activity relationships (SAR) be systematically explored for this compound?

- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO) at the 4-position .

- Pharmacophore Mapping : Define essential features (e.g., planar chromanone core, bromine’s van der Waals interactions) using MOE or Schrodinger .

- In vivo Correlation : Test top candidates in rodent models for bioavailability and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.